(Z)-10-Pentadecenoic acid methyl ester (Z)-10-Pentadecenoic acid methyl ester Methyl cis-10-pentadecenoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of cis-10-pentadecenoic acid with the hydroxy group of methanol. It has a role as an algal metabolite. It is functionally related to a cis-10-pentadecenoic acid.
Brand Name: Vulcanchem
CAS No.: 90176-52-6
VCID: VC21238606
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6-
SMILES: CCCCC=CCCCCCCCCC(=O)OC
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

(Z)-10-Pentadecenoic acid methyl ester

CAS No.: 90176-52-6

Cat. No.: VC21238606

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

(Z)-10-Pentadecenoic acid methyl ester - 90176-52-6

Specification

Description Methyl cis-10-pentadecenoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of cis-10-pentadecenoic acid with the hydroxy group of methanol. It has a role as an algal metabolite. It is functionally related to a cis-10-pentadecenoic acid.
CAS No. 90176-52-6
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name methyl (Z)-pentadec-10-enoate
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6-
Standard InChI Key JEDIPLFNJDRCFD-SREVYHEPSA-N
Isomeric SMILES CCCC/C=C\CCCCCCCCC(=O)OC
SMILES CCCCC=CCCCCCCCCC(=O)OC
Canonical SMILES CCCCC=CCCCCCCCCC(=O)OC
Appearance Unit:50 mgSolvent:nonePurity:99%Physical liquid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator